Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate
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Overview
Description
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phthalazinone core and the ethyl acetate moiety contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate typically involves the condensation of a phthalic anhydride derivative with an appropriate hydrazine derivative, followed by esterification. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Moderate to high temperatures (50-100°C) to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of reduced forms such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or the ester moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Ethyl Acetate Derivatives: Compounds with similar ester moieties but different core structures.
Uniqueness
Ethyl 2-(1-oxo-4-phenylphthalazin-2(1H)-YL)acetate is unique due to the combination of the phthalazinone core and the ethyl acetate moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-16(21)12-20-18(22)15-11-7-6-10-14(15)17(19-20)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMMNFZTLRYVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351318 |
Source
|
Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296876-23-8 |
Source
|
Record name | ethyl 2-(1-oxo-4-phenylphthalazin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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